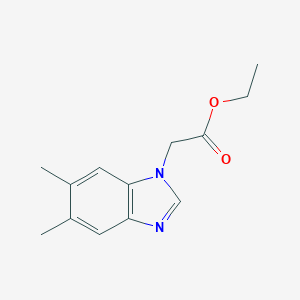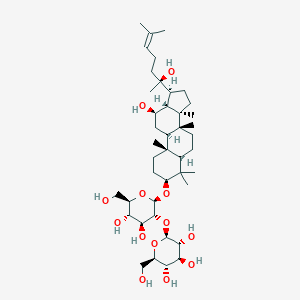
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide
概要
説明
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is an organophosphorus compound characterized by the presence of a triphenylphosphine moiety attached to a 3,3,3-trifluoropropyl group, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3,3,3-trifluoropropyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
P(C6H5)3+CF3CH2CH2I→[P(C6H5)3CH2CH2CF3]+I−
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Various phosphonium salts.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphine derivatives.
科学的研究の応用
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.
類似化合物との比較
Triphenyl(3,3,3-trichloropropyl)phosphonium chloride: Similar structure but with chlorine atoms instead of fluorine.
Triphenyl(3,3,3-trifluoropropyl)phosphonium bromide: Similar structure but with bromide as the counterion.
Uniqueness: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science.
特性
IUPAC Name |
triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVALOYRFDGPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599267 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128622-15-1 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)



![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)





